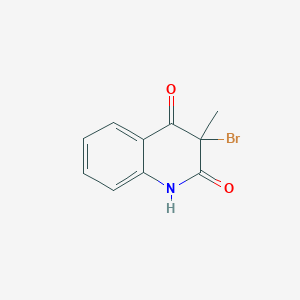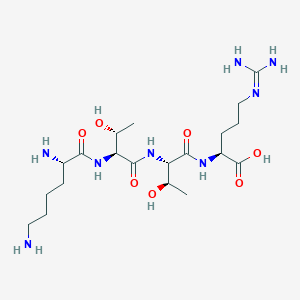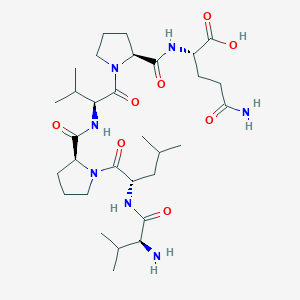![molecular formula C26H24O2 B12548509 1,5-Bis[(3-methylphenyl)methoxy]naphthalene CAS No. 143936-24-7](/img/structure/B12548509.png)
1,5-Bis[(3-methylphenyl)methoxy]naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis[(3-methylphenyl)methoxy]naphthalene is an organic compound with the molecular formula C26H24O2 It is a derivative of naphthalene, substituted with two 3-methylphenylmethoxy groups at the 1 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Bis[(3-methylphenyl)methoxy]naphthalene can be synthesized through a multi-step process involving the reaction of naphthalene with 3-methylphenylmethanol in the presence of a suitable catalyst. The reaction typically involves the following steps:
Formation of the intermediate: Naphthalene is reacted with 3-methylphenylmethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the intermediate 1,5-dihydroxy-3-methylphenylmethylnaphthalene.
Etherification: The intermediate is then subjected to etherification using a suitable etherifying agent, such as dimethyl sulfate or methyl iodide, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Bis[(3-methylphenyl)methoxy]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding quinones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of dihydro derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Nitro, sulfo, or halo derivatives.
Applications De Recherche Scientifique
1,5-Bis[(3-methylphenyl)methoxy]naphthalene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,5-Bis[(3-methylphenyl)methoxy]naphthalene involves its interaction with molecular targets, such as enzymes and receptors, through various pathways. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Bis[(4-methylphenyl)methoxy]naphthalene: Similar structure with 4-methylphenyl groups instead of 3-methylphenyl groups.
1,5-Bis[(3-chlorophenyl)methoxy]naphthalene: Similar structure with 3-chlorophenyl groups instead of 3-methylphenyl groups.
1,5-Bis[(3-methoxyphenyl)methoxy]naphthalene: Similar structure with 3-methoxyphenyl groups instead of 3-methylphenyl groups.
Uniqueness
1,5-Bis[(3-methylphenyl)methoxy]naphthalene is unique due to the presence of 3-methylphenyl groups, which impart specific electronic and steric properties to the molecule. These properties influence its reactivity, stability, and interactions with other molecules, making it distinct from similar compounds with different substituents.
Propriétés
Numéro CAS |
143936-24-7 |
|---|---|
Formule moléculaire |
C26H24O2 |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
1,5-bis[(3-methylphenyl)methoxy]naphthalene |
InChI |
InChI=1S/C26H24O2/c1-19-7-3-9-21(15-19)17-27-25-13-5-12-24-23(25)11-6-14-26(24)28-18-22-10-4-8-20(2)16-22/h3-16H,17-18H2,1-2H3 |
Clé InChI |
XPZBCVUDKCJRSV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)COC2=CC=CC3=C2C=CC=C3OCC4=CC=CC(=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,3-Trimethyl-4,11-dihydro-3H-indeno[2,1-f]quinoline](/img/structure/B12548446.png)
![(4xi)-6,7-Di-O-benzyl-1-O-[(benzyloxy){(2R)-3-hydroxy-2-[(4-methoxyphenyl)methoxy]propoxy}phosphoryl]-3,5-dideoxy-2-O-[(4-methoxyphenyl)methyl]-4-C-phenyl-4-O-phosphonato-D-erythro-heptitol](/img/structure/B12548461.png)



![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-1,3-dithiolane](/img/structure/B12548489.png)
![4-[Hexyl(methyl)amino]-2-nitrobenzonitrile](/img/structure/B12548491.png)
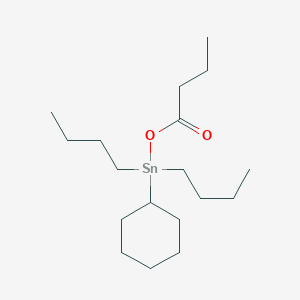
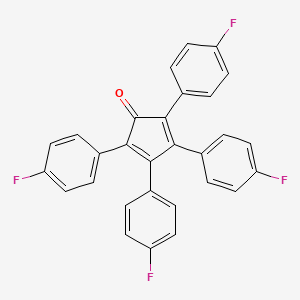
![5-Methyl-5-{1-[(prop-2-en-1-yl)oxy]ethyl}-1,3-dioxane](/img/structure/B12548523.png)
